N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Chemical purity Reproducibility Procurement quality

SAR campaigns using benzothiazolyl-pyrazole carboxamide scaffolds risk >10-fold potency shifts from regioisomeric impurities or incorrect dimethoxy substitution patterns. This compound provides a verified 5-carboxamide, 5,6-dimethoxy reference point with 98% purity and batch QC (NMR, HPLC, GC), ensuring biological differences are attributable to structural factors rather than impurity artifacts. - Eliminates regioisomer ambiguity vs. 3-carboxamide (CAS 1013795-64-6) or 4,7-dimethoxy variants - Suitable for SDH inhibition, kinase panels, and antifungal probe development - Multi-technique QC documentation supports reproducible derivatization and assay results

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 1013797-20-0
Cat. No. B2952022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS1013797-20-0
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)C
InChIInChI=1S/C15H16N4O3S/c1-8-5-10(19(2)18-8)14(20)17-15-16-9-6-11(21-3)12(22-4)7-13(9)23-15/h5-7H,1-4H3,(H,16,17,20)
InChIKeyNONUAARANSBNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Structural Profiling & Procurement


N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013797-20-0) is a synthetic heterocyclic small molecule (C15H16N4O3S, MW 332.38) that bridges a 5,6-dimethoxybenzothiazole core to a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety via a carboxamide linker . The compound belongs to the benzothiazolyl-pyrazole carboxamide family, a scaffold class under active investigation for succinate dehydrogenase (SDH) inhibition, kinase modulation, and antifungal applications [1]. It is supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) available to support experimental reproducibility .

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Substitution Risk Analysis


Within the pyrazole–benzothiazole carboxamide series, the precise regiochemistry of the pyrazole-carboxamide attachment (5-carboxamide versus 3-carboxamide) and the benzothiazole methoxy substitution pattern (5,6-dimethoxy versus 4,7-dimethoxy or mono-methoxy) are known to govern both binding orientation and potency against target enzymes [1]. Even seemingly conservative modifications—such as relocating the carboxamide from the pyrazole C5 to C3 position or altering the dimethoxy positions on the benzothiazole ring—can shift the topological polar surface area (TPSA) and computed logP by 10–20%, parameters that correlate with membrane permeability and target engagement [2]. Consequently, substituting the target compound with a close-in-class analog (e.g., the 3-carboxamide regioisomer CAS 1013795-64-6 or the 4,7-dimethoxy variant CAS 1184964-18-8) without confirmatory head-to-head testing risks introducing uncontrolled variation in a biological assay or synthesis pathway. The following quantitative evidence establishes where measurable differentiation exists for this specific compound.

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Evidence vs. Closest Analogs


Commercial Purity vs. Uncontrolled Analogs

The target compound is supplied by Bidepharm with a standard purity of 98%, supported by batch-release analytical data (NMR, HPLC, GC) . In contrast, the closest regioisomer analog, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013795-64-6), is typically listed at 95% purity by multiple vendors, with no publicly linked QC documentation [1]. This 3-percentage-point purity differential translates to a 60% reduction in the maximum possible total impurity burden (2% vs. 5%), directly lowering the probability that an unidentified impurity contributes to off-target effects or inconsistent dose-response curves.

Chemical purity Reproducibility Procurement quality

QC Documentation: Full Reports vs. Minimal Data

Bidepharm provides batch-specific analytical reports—including NMR, HPLC, and GC traces—for the target compound (CAS 1013797-20-0) as part of routine commercial supply . For the closest structural analog, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013795-64-6), none of the major listed vendors publicly offer equivalent multi-technique QC packages; purity claims are stated without linked chromatographic or spectroscopic evidence [1]. The availability of vendor-supplied QC documentation reduces the end-user burden of independent identity and purity verification, accelerating the transition from procurement to experimental deployment.

Quality control Batch reproducibility Analytical characterization

Regioisomeric Carboxamide: 5- vs. 3-Position

The target compound features a pyrazole-5-carboxamide linkage, whereas the closest commercially listed analog (CAS 1013795-64-6) bears a pyrazole-3-carboxamide linkage . Computed logP (XLogP3) for the 3-carboxamide regioisomer is 2.5, with a topological polar surface area (TPSA) of 107 Ų [1]. While corresponding computed values for the 5-carboxamide regioisomer have not been independently published, the altered spatial orientation of the hydrogen-bond donor/acceptor network at the carboxamide junction is expected to shift the TPSA by an estimated 5–15 Ų and modulate the logP by 0.2–0.5 units, based on established heterocyclic carboxamide QSPR trends [2]. In SDH inhibitor series, a single positional isomer has been shown to alter enzymatic IC50 by more than 10-fold, underscoring the functional consequence of such regioisomeric differences [2].

Regioisomerism Structure-activity relationships Physicochemical profiling

Benzothiazole Substitution: 5,6- vs. 4,7-Dimethoxy & Mono-Methoxy

The target compound carries methoxy groups at the 5- and 6-positions of the benzothiazole core . The closest alternative dimethoxy regioisomer, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1184964-18-8), shifts the electron-donating methoxy substituents to the 4- and 7-positions, altering the benzothiazole HOMO-LUMO gap and the spatial presentation of the methoxy oxygen lone pairs to binding sites [1]. A further structural analog, N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013756-73-4), eliminates one methoxy group entirely, reducing hydrogen-bond acceptor capacity by one and lowering the molecular polar surface area by approximately 20 Ų relative to the 5,6-dimethoxy series [2]. In SDH-targeted benzothiazolyl-pyrazole series, the dimethoxy substitution pattern has been shown to influence fungicidal EC50 values by 5- to 50-fold depending on the pathogen, confirming that the exact methoxy arrangement is a critical determinant of bioactivity [3].

Substitution pattern Electronic effects Benzothiazole SAR

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Application Scenarios


SAR Studies on SDH Inhibitors

Investigators designing SAR campaigns around the benzothiazolyl-pyrazole carboxamide scaffold can use the target compound as a specific 5-carboxamide, 5,6-dimethoxy reference point. The established SAR literature shows that the pyrazole carboxamide regiochemistry and benzothiazole dimethoxy substitution pattern control SDH inhibitory potency by >10-fold [1]. Procuring this compound with 98% purity and vendor-verified QC (NMR, HPLC, GC) ensures that measured biological differences relative to the 3-carboxamide regioisomer (CAS 1013795-64-6) or 4,7-dimethoxy variants are attributable to structural factors rather than impurity artifacts.

Kinase Inhibition Screening

Pyrazolo-benzothiazole hybrids have demonstrated cytotoxicity against multiple cancer cell lines (IC50 ranges of 3.17–6.77 μM against HT-29, PC-3, A549, and U87MG cells) via VEGFR-2 kinase inhibition [2]. The target compound's computed TPSA and logP profile (estimated class average: TPSA ~107 Ų, XLogP3 ~2.5 [3]) position it within the favorable oral drug-like property space. Procurement for kinase panels benefits from the batch QC documentation and defined purity level, which minimize the risk that impurity-driven kinase inhibition confounds primary screening data.

Antifungal SDH Lead Optimization

The target compound serves as a structural probe for antifungal SDH inhibitor programs. Published benzothiazolylpyrazole carboxamide leads have shown EC50 values as low as 0.93 μg/mL against Fusarium graminearum [1]. Using the target compound's specific 5-carboxamide, 5,6-dimethoxy architecture as a defined starting point, medicinal chemists can systematically explore substituent effects while controlling for the known regioisomeric sensitivity of the scaffold.

Synthetic Methodology Development

The compound's bifunctional architecture—combining a nucleophilic benzothiazole-2-amine surrogate with an electrophilic pyrazole-5-carboxamide—makes it a versatile intermediate for diversification via amide coupling, N-alkylation, or metal-catalyzed cross-coupling. The 98% purity and multi-technique QC documentation ensure that side-product formation during downstream derivatization can be reliably attributed to reaction conditions rather than starting-material impurities, supporting reproducible synthetic method development.

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